N-(3-Methoxy-phenyl)-2-nitro-benzamide
Description
N-(3-Methoxy-phenyl)-2-nitro-benzamide is a benzamide derivative featuring a nitro group at the 2-position of the benzoyl ring and a 3-methoxyphenyl substituent on the amide nitrogen. The 3-methoxy group on the phenyl ring is an electron-donating substituent, which may influence electronic distribution, reactivity, and intermolecular interactions such as hydrogen bonding or π-stacking.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-6-4-5-10(9-11)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
LIVNTBCZAMASFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-2-nitro-benzamide typically involves the reaction of 3-methoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-phenyl)-2-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: N-(3-aminophenyl)-2-nitrobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-methoxyaniline and 2-nitrobenzoic acid
Scientific Research Applications
N-(3-Methoxy-phenyl)-2-nitro-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-phenyl)-2-nitro-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of N-(3-Methoxy-phenyl)-2-nitro-benzamide, highlighting substituent variations and their implications:
Key Structural and Electronic Differences
Substituent Position Effects :
- Methoxy Group : In N-(2-Methoxy-phenyl)-2-nitro-benzamide , the 2-methoxy group results in a smaller dihedral angle (28.9°) between aromatic rings compared to hypothetical 3-methoxy derivatives. The 3-methoxy group in the target compound may lead to larger dihedral angles due to steric hindrance, affecting molecular planarity and crystal packing.
- Nitro Group Orientation : The nitro group in N-(2-Methoxy-phenyl)-2-nitro-benzamide is twisted 40.2° from the benzamide plane, reducing conjugation . This twist is likely influenced by adjacent substituents and hydrogen-bonding interactions.
Hydrogen Bonding and Crystal Packing :
- Compounds like N-(2-Methoxy-phenyl)-2-nitro-benzamide rely on N–H⋯O hydrogen bonds for crystal stabilization , whereas derivatives with hydroxy groups (e.g., 2-hydroxy-5-methyl-3-nitro-benzamide) exhibit additional O–H⋯O interactions . The absence of a hydroxy group in the target compound may limit such interactions.
In contrast, the 3-methoxy group in the target compound is electron-donating, which could deactivate the aromatic ring toward electrophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
